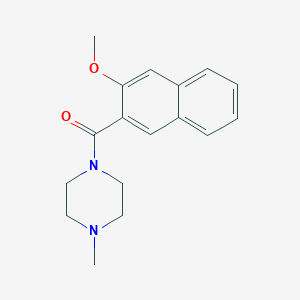
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine, also known as MNMP, is a synthetic compound that belongs to the family of naphthoylindole derivatives. This compound has gained attention in the scientific community due to its potential use in various research applications, including medicinal chemistry, neuropharmacology, and drug discovery.
作用机制
The mechanism of action of 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the cannabinoid receptor CB1. This receptor is involved in various physiological processes, including pain sensation, appetite regulation, and mood modulation. 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has also been shown to interact with other receptors, including the serotonin receptor 5-HT1A and the dopamine receptor D2.
Biochemical and Physiological Effects:
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine can inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has also been shown to have analgesic effects in animal models of pain. In addition, 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
实验室实验的优点和局限性
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has also been shown to have a high affinity for the CB1 receptor, making it a useful tool compound for investigating the function of this receptor. However, 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. In addition, 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has been shown to have some off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine. One direction is to investigate its potential use as a lead compound for the development of new drugs that target various diseases, including cancer and neurological disorders. Another direction is to investigate its potential use as a tool compound for investigating the function of various receptors in the brain. Finally, further research is needed to understand the mechanism of action of 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine and its potential side effects.
合成方法
The synthesis of 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine can be achieved by reacting 3-methoxy-2-naphthoyl chloride with 4-methylpiperazine in the presence of a base. This reaction yields 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine as a white solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has been used in various research applications, including medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has been investigated as a potential lead compound for the development of new drugs that target various diseases, including cancer and neurological disorders. In neuropharmacology, 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has been studied for its potential use as a tool compound to investigate the function of various receptors in the brain. In drug discovery, 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has been used as a starting point for the development of new drugs with improved pharmacological properties.
属性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC 名称 |
(3-methoxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H20N2O2/c1-18-7-9-19(10-8-18)17(20)15-11-13-5-3-4-6-14(13)12-16(15)21-2/h3-6,11-12H,7-10H2,1-2H3 |
InChI 键 |
CCEMSVSJXYQHJX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2OC |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)
![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)


![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)

![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)


